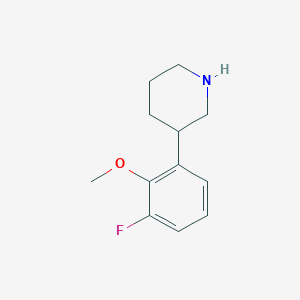

3-(3-Fluoro-2-methoxyphenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

3-(3-fluoro-2-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H16FNO/c1-15-12-10(5-2-6-11(12)13)9-4-3-7-14-8-9/h2,5-6,9,14H,3-4,7-8H2,1H3 |

InChI Key |

UGMQCTMESSKVFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1F)C2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Fluoro 2 Methoxyphenyl Piperidine and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(3-fluoro-2-methoxyphenyl)piperidine reveals several potential synthetic pathways. The primary disconnection can be made at the C-C bond between the piperidine (B6355638) ring and the aromatic moiety. This suggests a coupling reaction, such as a Suzuki or Negishi coupling, between a suitable piperidine precursor and an arylboronic acid or organozinc reagent, respectively. nih.govsnnu.edu.cnacs.org A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative also presents a viable route to chiral 3-arylpiperidines. nih.govsnnu.edu.cnacs.orgorganic-chemistry.org

Alternatively, disconnection of the C-N and C-C bonds within the piperidine ring points towards methods involving cyclization of a linear precursor. This could involve intramolecular reductive amination of an amino-aldehyde or amino-ketone, or an intramolecular Michael addition.

Finally, the entire piperidine ring can be envisioned as being formed from simpler acyclic components through multi-component reactions, which offer a convergent and efficient approach. bas.bgresearchgate.nettaylorfrancis.comacs.org

Classical Approaches to Piperidine Ring Construction

The synthesis of the piperidine ring is a well-established area of organic chemistry, with numerous methods available. nih.gov

Intramolecular cyclization is a powerful strategy for constructing the piperidine skeleton. nih.govbeilstein-journals.orgnih.gov These reactions typically involve the formation of one or two bonds in a single step from a linear precursor. Common cyclization strategies include:

Intramolecular Reductive Amination: This method involves the cyclization of a precursor containing both an amine and a carbonyl group (aldehyde or ketone) in the presence of a reducing agent. nih.govbeilstein-journals.orgnih.gov

Intramolecular Michael Addition: An amine can undergo a conjugate addition to an α,β-unsaturated carbonyl system within the same molecule to form the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated reactions can be employed to form the C-C bond necessary for ring closure. nih.govbeilstein-journals.orgnih.gov

Ring-Closing Metathesis (RCM): This powerful reaction utilizes a ruthenium or molybdenum catalyst to form a double bond within the piperidine ring from a diene precursor, which can then be reduced.

A variety of catalysts, including those based on gold, palladium, and iron, have been utilized to facilitate these cyclization reactions. nih.gov

Reductive amination is a versatile method for forming C-N bonds and can be applied to piperidine synthesis in both intramolecular and intermolecular fashions. beilstein-journals.orgnih.govtandfonline.comtandfonline.compearson.com The reaction involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com For piperidine synthesis, this can involve the reaction of a bifunctional precursor that cyclizes upon imine formation and subsequent reduction. beilstein-journals.orgnih.gov Common reducing agents include sodium cyanoborohydride and borane-pyridine complexes. tandfonline.comtandfonline.com

Recent advancements have focused on the development of catalytic reductive amination processes, often employing transition metal catalysts. acs.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted piperidines by combining three or more starting materials in a single pot. bas.bgresearchgate.nettaylorfrancis.comacs.orgrsc.org For the synthesis of highly functionalized piperidines, a common MCR involves the reaction of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bg This approach allows for the rapid generation of molecular diversity. taylorfrancis.comacs.org Various catalysts, including nano-crystalline solid acids and ionic liquids, have been employed to promote these reactions. bas.bgresearchgate.net

| Reaction Type | Key Features | Reference |

| Cyclization Reactions | Formation of the piperidine ring from a linear precursor through various intramolecular reactions. | nih.govbeilstein-journals.orgnih.gov |

| Reductive Amination | Formation of C-N bonds via an imine intermediate, applicable in both intramolecular and intermolecular strategies. | beilstein-journals.orgnih.govtandfonline.comtandfonline.compearson.com |

| Multi-component Reactions | Convergent synthesis of highly functionalized piperidines from three or more starting materials in a one-pot reaction. | bas.bgresearchgate.nettaylorfrancis.comacs.orgrsc.org |

Synthesis of Fluorinated Aromatic Precursors

Introducing a fluorine atom onto an aromatic ring can be achieved through several methods. scripps.edu Electrophilic fluorination using reagents like N-fluorodibenzene-sulfonimide (NFSI) or Selectfluor® is a common approach. scripps.edu Alternatively, nucleophilic aromatic substitution (SNAr) on an activated aromatic ring with a fluoride (B91410) source, such as potassium fluoride, can be effective. d-nb.info The Sandmeyer reaction, involving the diazotization of an aniline (B41778) followed by treatment with a fluoride source (e.g., HBF4), is another classical method.

Methoxylation Strategies

The introduction of a methoxy (B1213986) group at the 2-position of the phenyl ring, ortho to the fluorine atom, is a critical step in the synthesis of the target compound. One effective method involves the electrochemical methoxylation of N-protected cyclic enamines. This process, known as the Shono oxidation, can be followed by the removal of methanol (B129727) to yield 3-fluoro-2-methoxy-N-protected piperidine derivatives clockss.org. Another modern approach is the Palladium/Norbornene-catalyzed ortho-C–H methoxylation of aryl halides, which utilizes a polarity-reversed N–O reagent. This method is notable for its broad substrate scope and tolerance of various functional groups, making it suitable for complex molecule synthesis chemrxiv.org.

Stereoselective and Asymmetric Synthesis of this compound

Achieving stereocontrol in the synthesis of 3-substituted piperidines is a significant challenge due to the high energy barrier of pyridine (B92270) dearomatization nih.govsnnu.edu.cn. Traditional methods often result in lengthy syntheses requiring stoichiometric chiral building blocks or resolution to establish the desired stereochemistry nih.govsnnu.edu.cn. Modern catalytic asymmetric methods have emerged to provide more efficient access to enantioenriched piperidines nih.govsnnu.edu.cn.

Catalytic asymmetric synthesis provides a powerful means to obtain enantiomerically enriched 3-arylpiperidines. A notable strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction. This method couples arylboronic acids with a dihydropyridine derivative, such as phenyl pyridine-1(2H)-carboxylate, to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity nih.govsnnu.edu.cnacs.orgnih.gov. Subsequent reduction of the tetrahydropyridine (B1245486) furnishes the desired enantioenriched 3-arylpiperidine nih.govsnnu.edu.cnacs.orgnih.gov. This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, is effective for a wide range of substrates nih.govsnnu.edu.cnacs.orgnih.gov. For instance, the use of 2-fluorophenyl boronic acid in this reaction has been shown to produce the corresponding 3-aryl tetrahydropyridine with high enantiomeric excess (99% ee) snnu.edu.cnacs.org.

Other catalytic asymmetric methods include:

Enzymatic Resolutions: Biocatalytic transaminase-based dynamic kinetic resolution has been employed for the synthesis of enantiopure piperidines, although it may require multiple subsequent steps nih.gov. Asymmetric amination using a transaminase catalyst from Mycobacterium vanbaalenii can also be used to prepare chiral 3-aminopiperidine derivatives from corresponding piperidones google.com.

Chiral Phosphoric Acid Catalysis: Asymmetric intramolecular aza-Michael cyclizations catalyzed by chiral phosphoric acids have proven effective for synthesizing enantioenriched substituted piperidines whiterose.ac.uk.

Asymmetric Hydrogenation: The asymmetric hydrogenation of fluorinated enamides or pyridinium (B92312) salts using chiral catalysts, such as Ru- or Rh-based complexes, is another key strategy for producing chiral fluorinated piperidines nih.govresearchgate.net.

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligands (e.g., (S)-Segphos) | High yield and enantioselectivity; broad functional group tolerance. | nih.govsnnu.edu.cnacs.orgorganic-chemistry.org |

| Dynamic Kinetic Asymmetric Transamination | Transaminase enzyme | High optical purity; environmentally friendly conditions. | google.comresearchgate.net |

| Asymmetric Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | Access to enantioenriched spiro-piperidines. | whiterose.ac.uk |

| Asymmetric Hydrogenation | Iridium, Rhodium, or Palladium complexes | Highly diastereoselective for fluorinated pyridines. | nih.gov |

Diastereoselective methods are crucial for controlling the relative stereochemistry of substituents on the piperidine ring. A facile procedure for the synthesis of trans-3-fluoro-2-substituted piperidines has been developed. This method involves the electrophilic fluorination of a cyclic enamine to create a 3-fluoro-2-methoxy-N-protected piperidine intermediate, followed by a Lewis acid-mediated nucleophilic substitution that proceeds with moderate to high diastereoselectivity clockss.org. For example, the allylation of N-phenyloxycarbonyl-3-fluoro-2-methoxypiperidine using allyltrimethylsilane (B147118) and TiCl₄ as a Lewis acid afforded the trans-allylated product with 58% diastereomeric excess clockss.org.

Other diastereoselective strategies include:

Catalytic Hydrogenation: The hydrogenation of fluoropyridines using rhodium or palladium catalysts can produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity nih.govnih.gov. The choice of catalyst is important; a rhodium(I) complex with pinacol (B44631) borane (B79455) is used for a dearomatization/hydrogenation process, while palladium-catalyzed hydrogenation is effective for substrates inaccessible by rhodium catalysis and is tolerant of air and moisture nih.gov.

Negishi Cross-Coupling: A highly diastereoselective Negishi cross-coupling of organozinc reagents with (hetero)aryl iodides can be used to prepare substituted piperidines. The stereochemical outcome (cis or trans) can be controlled by the position of the carbon-zinc bond on the piperidine ring nih.gov.

Chemo-enzymatic Cascades: A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines researchgate.net.

Development of Novel Synthetic Routes for Fluorinated Piperidines

The synthesis of fluorinated piperidines is an area of intense research due to their prevalence in pharmaceuticals nih.govacs.org. Novel synthetic routes aim to provide efficient and selective access to these valuable scaffolds.

Key novel strategies include:

Dearomatization-Hydrogenation: A rhodium-catalyzed dearomatization of fluoropyridines followed by hydrogenation provides a straightforward route to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner nih.gov. A complementary method using heterogeneous palladium-catalyzed hydrogenation offers a robust and simple alternative for the cis-selective reduction of fluoropyridines acs.org.

Radical Cyclization: Light-mediated intramolecular radical carbocyclization of vinylidenecyclopropanes has been developed to obtain fluorine-containing heterocyclic compounds nih.gov.

Zincke Imine Intermediates: A general strategy for synthesizing N-(hetero)arylpiperidines involves the ring-opening of pyridines to form Zincke imine intermediates, followed by ring-closure. This allows for the functionalization of the pyridine ring before re-aromatization or reduction to the piperidine researchgate.netnih.gov.

Electrophilic Fluorination: The electrophilic fluorination of cyclic enamines is a key step in a facile procedure for synthesizing trans-3-fluoro-2-substituted piperidines clockss.org.

| Synthetic Route | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Dearomatization-Hydrogenation | Rh(I) complex/pinacol borane or Pd/C | A highly diastereoselective process to access all-cis-(multi)fluorinated piperidines from fluoropyridines. | nih.govnih.gov |

| Asymmetric Reductive Heck Reaction | Rh-catalyst with chiral ligand | A three-step sequence involving partial pyridine reduction, asymmetric carbometalation, and final reduction to yield enantioenriched 3-arylpiperidines. | nih.govsnnu.edu.cn |

| Electrophilic Fluorination/Nucleophilic Substitution | Selectfluor™, Lewis Acids (e.g., TiCl₄) | Diastereoselective synthesis of trans-3-fluoro-2-substituted piperidines from cyclic enamines. | clockss.org |

| Zincke Imine Chemistry | Tf₂O, anilines | Ring-opening of pyridinium salts to Zincke imines allows for functionalization before ring-closing to form N-arylpiperidines. | researchgate.netnih.gov |

Derivatization Strategies for Structural Modification of this compound

Structural modification of the this compound scaffold is essential for exploring structure-activity relationships in drug discovery. Derivatization can occur at various positions, but modification of the piperidine nitrogen is a common and straightforward strategy snnu.edu.cnnih.govresearchgate.net.

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents. This is typically achieved through N-alkylation, N-acylation, N-sulfonylation, or reductive amination reactions.

N-Protection and Deprotection: The nitrogen atom is often protected during synthesis with groups like benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), or fluorenylmethyloxycarbonyl (Fmoc) acs.orggoogle.com. These groups can be selectively removed to allow for the introduction of other functionalities. For example, N-Boc protected piperidines are common intermediates in stereoselective syntheses google.com.

Reductive Amination: The piperidine nitrogen can be functionalized via reductive amination. This involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond, thereby introducing diverse alkyl substituents researchgate.net.

One-Pot Syntheses: Tandem protocols have been developed for the one-pot synthesis of various N-substituted piperidines from halogenated amides under mild, metal-free conditions mdpi.com.

Substitution on the Phenyl Ring

Further functionalization of the phenyl ring of this compound can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing fluorine and methoxy substituents. The methoxy group at the C2 position is a powerful activating, ortho- and para-directing group. The fluorine atom at the C3 position is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C4, C5, and C6. The strong activating effect of the methoxy group would likely direct substitution to its para position (C5) and its ortho position (C1, which is already substituted). The fluorine atom would direct to its ortho positions (C2 and C4) and its para position (C6). Therefore, the most probable sites for substitution would be C4, C5, and C6, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Below is a table summarizing potential electrophilic substitution reactions and the expected major products.

| Reaction Type | Reagent/Catalyst | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-(3-Fluoro-2-methoxy-5-nitrophenyl)piperidine |

| Bromination | Br₂/FeBr₃ | 3-(5-Bromo-3-fluoro-2-methoxyphenyl)piperidine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-(5-Acyl-3-fluoro-2-methoxyphenyl)piperidine |

It is important to note that the piperidine nitrogen is basic and may require protection (e.g., as a carbamate) prior to performing electrophilic aromatic substitution to prevent side reactions.

Alterations to the Methoxy Group

The methoxy group of this compound represents a key point for structural modification, allowing for the synthesis of analogues with altered electronic and steric properties.

A primary transformation is the cleavage of the methyl ether to yield the corresponding phenol (B47542), 3-(3-fluoro-2-hydroxyphenyl)piperidine. This demethylation is commonly and effectively achieved using boron tribromide (BBr₃). orgsyn.orgnih.govnih.govmdma.chresearchgate.net The reaction typically proceeds under mild conditions and is a widely used method for the deprotection of aryl methyl ethers in the final steps of a synthesis.

The resulting phenol is a versatile intermediate for further functionalization. O-alkylation of the hydroxyl group can be performed to introduce a variety of different alkoxy groups. nih.govnih.gov This is typically carried out by treating the phenol with an alkyl halide in the presence of a base. This allows for the synthesis of a diverse range of analogues with varying chain lengths, branching, or the introduction of other functional groups in the alkoxy side chain.

The following table outlines the key transformations involving the methoxy group.

| Reaction Type | Reagent/Conditions | Product |

| Demethylation | BBr₃, CH₂Cl₂ | 3-(3-Fluoro-2-hydroxyphenyl)piperidine |

| O-Alkylation | R-X (alkyl halide), Base (e.g., K₂CO₃) | 3-(2-Alkoxy-3-fluorophenyl)piperidine |

These synthetic strategies provide a comprehensive toolkit for the preparation of this compound and a diverse library of its analogues for further investigation.

Preclinical Pharmacological Characterization and Mechanistic Studies

In Vitro Receptor Binding and Functional Profiling

In vitro studies are crucial for determining the direct interaction of a compound with its molecular targets. This typically involves radioligand binding assays to measure affinity (often expressed as Kᵢ, the inhibition constant) and functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Affinity and Selectivity at Neurotransmitter Receptors (e.g., Monoamine Transporters, Serotonin (B10506) Receptors, Sigma Receptors)

No specific binding affinity data (Kᵢ values) for 3-(3-Fluoro-2-methoxyphenyl)piperidine at monoamine transporters (such as DAT, NET, and SERT), serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ), or sigma receptors (σ₁ and σ₂) were found in the performed search.

Research on analogous structures provides context for potential activity. For instance, various piperidine (B6355638) derivatives have been shown to possess high affinity for these targets. The piperidine moiety is a key structural feature in many ligands developed for sigma receptors and can be critical for dual activity at different receptor types, such as histamine (B1213489) H₃ and sigma-1 (σ₁) receptors. Similarly, the substitution pattern on the phenyl ring is a known determinant of affinity and selectivity for dopamine (B1211576) and serotonin receptors in related phenylpiperazine and piperidine series. However, without direct experimental validation, the specific binding profile of this compound cannot be confirmed.

Interactive Data Table: Receptor Binding Affinity (Hypothetical) No experimental data is available. This table is for illustrative purposes only.

| Target | Radioligand | Kᵢ (nM) |

|---|---|---|

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | N/A |

| Serotonin Transporter (SERT) | [³H]Paroxetine | N/A |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | N/A |

| 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | N/A |

| 5-HT₂ₐ Receptor | [³H]Ketanserin | N/A |

| D₂ Receptor | [³H]Spiperone | N/A |

| σ₁ Receptor | ³H-Pentazocine | N/A |

| σ₂ Receptor | [³H]DTG | N/A |

N/A: Data not available

Enzyme Inhibition Assays

Information regarding the effect of this compound on specific enzymes is not available. Enzyme inhibition assays are used to determine if a compound can interfere with enzyme activity, which is a critical step in understanding potential mechanisms of action or off-target effects.

Ion Channel Modulation Studies

No studies detailing the modulation of ion channels by this compound were identified. Such studies would investigate the compound's effects on the function of various ion channels (e.g., sodium, potassium, calcium channels), which can be important for neuronal excitability.

Cell-Based Assays for Biological Activity

Cell-based assays provide insights into the functional consequences of a compound binding to its receptor, moving beyond simple affinity measurements.

Agonist/Antagonist Activity Evaluation

There is no available data from functional cell-based assays to characterize this compound as an agonist, antagonist, partial agonist, or inverse agonist at any specific receptor. Such assays, for instance, might measure G-protein activation (e.g., [³⁵S]GTPγS binding) or second messenger responses following receptor stimulation in the presence of the compound.

Signaling Pathway Modulation

No research detailing the modulation of intracellular signaling pathways by this compound was found. These studies would explore downstream effects following receptor interaction, such as changes in cyclic AMP (cAMP) levels, calcium mobilization, or the activation of specific protein kinases, to elucidate the compound's mechanism of action at a cellular level.

In Vivo Preclinical Efficacy Models (Animal Studies)

No in vivo studies in animal models for this compound have been reported in the accessible scientific literature. Therefore, no data is available for the subsections below.

Behavioral Models in Neuroscience Research

There is no available information on the evaluation of this compound in behavioral models relevant to neuroscience research.

Disease Models for Therapeutic Potential Evaluation

Information regarding the assessment of this compound in any animal models of disease to evaluate its therapeutic potential is not available.

Pharmacodynamic Biomarker Assessment

No studies have been published that assess pharmacodynamic biomarkers following the administration of this compound in preclinical models.

Elucidation of Mechanism of Action

The mechanism of action for this compound remains uncharacterized as no relevant studies have been published.

Target Engagement Studies

There are no publicly available data from target engagement studies, either in vitro or in vivo, for this compound.

Molecular Interaction Analysis

Details on the molecular interactions of this compound with any biological target are not available in the scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Comprehensive SAR Studies of 3-(3-Fluoro-2-methoxyphenyl)piperidine Analogues

Structure-activity relationship (SAR) studies on analogues of this compound have been instrumental in elucidating the key structural motifs required for biological activity. These studies typically involve systematic modifications of the core structure and subsequent evaluation of the biological effects of these changes. For phenylpiperidine derivatives, SAR exploration has shown that the nature and position of substituents on both the phenyl and piperidine (B6355638) rings play a pivotal role in determining binding affinity and selectivity for their biological targets. nih.govresearchgate.net

The introduction of fluorine into drug molecules can significantly alter their physicochemical properties and, consequently, their biological activity. ucd.ie Fluorine's high electronegativity and relatively small van der Waals radius allow it to be incorporated with minimal steric hindrance but with significant electronic consequences. ucd.ie

In the context of phenylpiperidine analogues, fluoro-substitution can influence:

Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the piperidine nitrogen. sci-hub.box This can affect the ionization state of the molecule at physiological pH, which in turn can influence its ability to cross biological membranes and interact with its target.

Binding Affinity and Potency: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and potency. researchgate.net For instance, in a series of dipeptidyl peptidase-4 inhibitors, a 2,4,5-trifluorophenyl derivative showed enhanced enzyme inhibition compared to its difluorophenyl counterparts. sci-hub.box In another example, 2-fluoro-substituted analogues of a piperazine (B1678402) derivative displayed substantial enantioselectivity in their binding affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), with the (S)-enantiomer showing the highest DAT binding affinity. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategic placement of fluorine at metabolically vulnerable positions can block oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug. ucd.ie

The strategic placement of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. researchgate.net

The methoxy (B1213986) group on the phenyl ring also plays a crucial role in the interaction of these ligands with their biological targets. While the specific interactions of the methoxy group in this compound are not detailed in the available literature, general principles from related analogues suggest several potential roles:

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a receptor or enzyme.

In the design of bivalent ligands targeting mu-opioid receptor (MOR) and mGluR5 heteromers, the methoxy group of an M-MPEP analogue was identified as a suitable point for attaching a spacer to link the mGluR5 antagonist pharmacophore to a mu agonist pharmacophore, highlighting its role in ligand design. nih.gov

The piperidine ring is a common scaffold in many biologically active compounds. researchgate.net Substituents on the piperidine ring can significantly influence the ring's conformation, which in turn can affect the spatial orientation of other critical pharmacophoric elements and thus the biological activity.

Axial vs. Equatorial Orientation: Substituents on the piperidine ring can adopt either an axial or an equatorial position in the chair conformation. The preferred orientation can impact the molecule's interaction with its target.

Stereochemistry: The stereochemistry of substituents on the piperidine ring can be a critical determinant of biological activity. For example, in a series of potent MOR agonists, the (3R, 4S) enantiomer of a 3,4-substituted piperidine analogue showed significantly more potent activity for opioid receptors than its (3S, 4R) enantiomer. nih.gov

N-Substituents: The nature of the substituent on the piperidine nitrogen is also crucial. Studies on σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold showed that 1-methylpiperidines had particularly high σ1 receptor affinity and selectivity, whereas piperidines with a proton, a tosyl moiety, or an ethyl group exhibited considerably lower affinity. researchgate.net This difference was attributed to varying interactions of the basic piperidine nitrogen and its substituents with the lipophilic binding pocket of the receptor. researchgate.net

QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is valuable for predicting the activity of new compounds and for understanding the molecular features that are important for activity. daneshyari.com

A wide variety of molecular descriptors can be calculated to represent the physicochemical, electronic, topological, and shape properties of molecules for use in QSAR models. nih.gov The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. nih.gov

Commonly used descriptors in QSAR studies of piperidine-containing compounds include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Spatial descriptors: These relate to the three-dimensional arrangement of atoms.

Thermodynamic descriptors: These include properties like heat of formation. nih.gov

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges and dipole moments.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can provide insights into the electronic structure of molecules.

For instance, a QSAR study of piperine (B192125) analogues as efflux pump inhibitors used descriptors such as the partial negative surface area, the area of the molecular shadow, and the heat of formation to build a statistically significant model. nih.gov Another QSAR study on mono-substituted 4-phenylpiperidines and 4-phenylpiperazines used a combination of tabulated and calculated physicochemical descriptors to model their in vivo effects. nih.gov

The following table provides an overview of descriptor classes and examples relevant to phenylpiperidine QSAR.

| Descriptor Class | Examples | Potential Application |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Predicting lipophilicity, membrane permeability, and general bioavailability. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Modeling electrostatic interactions, hydrogen bonding capacity, and chemical reactivity. |

| Topological | Connectivity Indices, Shape Indices | Describing molecular size, shape, and branching, which influence steric fit with a target. |

| 3D/Steric | Molecular Volume, Surface Area, Steric Parameters (e.g., from CoMFA) | Quantifying the 3D shape and steric bulk to understand interactions within a binding pocket. scientific.net |

Once a set of descriptors has been calculated for a series of compounds with known biological activities, a mathematical model can be developed using various statistical methods. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors.

Partial Least Squares (PLS): This is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Neural Networks (NN): These are non-linear methods that can capture complex relationships between descriptors and activity. daneshyari.comnih.gov

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. longdom.orgscispace.com Validation techniques include:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high q² value indicates good internal predictive ability. scientific.net

External Validation:

Test Set Prediction: The dataset is divided into a training set, which is used to build the model, and a test set, which is used to evaluate the model's ability to predict the activity of compounds that were not used in model development. daneshyari.comnih.gov

A QSAR study on 4-phenylpiperidine (B165713) derivatives as μ opioid agonists developed a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA), which was validated by the leave-one-out cross-validation method and an external test set. scientific.net

The following table summarizes key statistical parameters used for QSAR model validation.

| Parameter | Symbol | Description | Desirable Value |

| Coefficient of Determination | r² | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). Measures the goodness of fit. | Close to 1 |

| Cross-validated Coefficient of Determination | q² | A measure of the internal predictive ability of the model, obtained through cross-validation. | > 0.5 for a good model |

| Predictive R-squared | R²_pred | Measures the predictive power of the model on an external test set. | Close to r² and q² |

Applications in Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The scaffold of this compound is well-suited for inclusion in virtual screening libraries, particularly those aimed at targets within the central nervous system (CNS).

The 3-arylpiperidine framework is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous biologically active compounds. Libraries of compounds based on this scaffold can be designed to explore the chemical space around a particular biological target. In the case of this compound, its constituent parts—the piperidine ring, the phenyl ring, the fluoro substituent, and the methoxy group—can each be systematically modified to generate a focused library of analogs.

For instance, a virtual library could be constructed by varying the substitution pattern on the phenyl ring, altering the position of the fluoro and methoxy groups, or replacing them with other functional groups to modulate properties such as lipophilicity and hydrogen bonding potential. The piperidine nitrogen also offers a point for diversification, allowing for the introduction of various substituents to probe interactions with specific receptor pockets.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. A molecule like this compound can be used to develop a pharmacophore hypothesis. The key features might include:

A basic nitrogen atom in the piperidine ring (a potential hydrogen bond acceptor or protonated donor).

An aromatic ring (for π-π stacking or hydrophobic interactions).

A hydrogen bond acceptor (the oxygen of the methoxy group).

A halogen atom (the fluorine, which can modulate electronic properties and participate in halogen bonding).

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound databases to identify molecules that match the required spatial arrangement of these features, thus having a higher probability of being active.

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. In a virtual screening campaign, each compound from a library, including derivatives of this compound, would be docked into the active site of a target protein. The results are then scored based on the predicted binding affinity.

While specific data for this compound is not available, the following table illustrates the type of data that would be generated in a virtual screening study of a library of analogs based on this scaffold against a hypothetical protein target.

| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Predicted H-Bonds | Key Interacting Residues |

| Lead-001 | This compound | -9.5 | 2 | Tyr123, Asp88 |

| Analog-A | 4-Fluoro-2-methoxyphenyl | -8.7 | 2 | Tyr123, Asp88 |

| Analog-B | 3-Chloro-2-methoxyphenyl | -9.2 | 2 | Tyr123, Asp88 |

| Analog-C | 3-Fluoro-2-hydroxyphenyl | -9.8 | 3 | Tyr123, Asp88, Ser125 |

| Analog-D | N-methyl-piperidine | -9.1 | 1 | Asp88 |

| Analog-E | N-benzyl-piperidine | -10.2 | 2 | Tyr123, Asp88, Phe210 (π-π) |

This table is for illustrative purposes only and does not represent actual experimental data.

From such a table, researchers can derive preliminary SAR insights. For example, replacing the fluorine with a chlorine (Analog-B) might slightly decrease the predicted affinity, while converting the methoxy to a hydroxyl group (Analog-C) could introduce an additional hydrogen bond and improve the docking score. Substitution on the piperidine nitrogen (Analogs D and E) would also significantly impact the binding, with a benzyl (B1604629) group potentially engaging in additional hydrophobic interactions.

Following a primary virtual screen, a smaller, more focused library would be designed around the most promising hits. If this compound were identified as a hit, a library of close analogs would be synthesized or computationally enumerated to explore the SAR in more detail. This "hit-to-lead" library would involve fine-tuning the structure to improve potency, selectivity, and pharmacokinetic properties.

For example, a library could be designed to explore the following structural questions:

Is the meta-fluoro, ortho-methoxy substitution pattern optimal?

What is the effect of moving the methoxy group to other positions on the phenyl ring?

Can the piperidine ring be replaced with other saturated heterocycles like pyrrolidine (B122466) or morpholine?

By systematically addressing these questions through the design and evaluation of a focused library, the initial hit can be optimized into a viable lead candidate for further drug development.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Investigations

In Vitro Metabolic Stability Studies

Specific data from in vitro studies using liver microsomes or hepatocytes to determine the metabolic stability of 3-(3-Fluoro-2-methoxyphenyl)piperidine have not been reported in the available literature. Such studies are crucial in early drug discovery to estimate the rate at which a compound is metabolized, typically reporting metrics like half-life (t½) and intrinsic clearance (CLint). While general principles suggest that fluorination can sometimes enhance metabolic stability by blocking sites of metabolism, no specific experimental data for this compound is available to confirm this. nih.gov

Microsomal and Hepatocyte Stability

No published results were found regarding the incubation of this compound with human or animal liver microsomes or hepatocytes. Consequently, no data on its metabolic half-life or intrinsic clearance is available.

Cytochrome P450 (CYP) Interaction Profiling

There is no publicly available information on the interaction of this compound with cytochrome P450 enzymes. Studies to determine which CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for its metabolism, or its potential to inhibit or induce these enzymes, have not been published. nih.govnih.gov This information is critical for predicting potential drug-drug interactions. fda.gov

Metabolite Identification and Characterization

No studies detailing the metabolic pathways or identifying the specific metabolites of this compound have been published. The metabolism of similar piperidine-containing structures can involve reactions such as N-dealkylation, hydroxylation of the piperidine (B6355638) or aromatic rings, and subsequent glucuronidation. nih.govdiva-portal.org However, without experimental data from techniques like liquid chromatography-mass spectrometry (LC-MS) on incubates from hepatocytes or microsomes, the specific metabolites for this compound remain uncharacterized.

Membrane Permeability Studies

In Vitro Cell-Based Permeability Assays

No data from in vitro permeability assays, such as the Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay), for this compound are available in the searched literature. These assays are standard methods used to predict the intestinal absorption of potential drug candidates. nih.govresearchgate.netnih.gov The apparent permeability coefficient (Papp) is a key parameter derived from these studies to classify compounds as having low, moderate, or high permeability.

Physicochemical Determinants of Permeability

While the permeability of a compound is influenced by its physicochemical properties like lipophilicity (logP), dissociation constant (pKa), and polar surface area (TPSA), specific, experimentally derived values for this compound are not available in the context of ADME studies. The introduction of a fluorine atom can modulate properties like pKa, which in turn can affect a molecule's permeability and interaction with biological targets. scientificupdate.com However, without experimental permeability data, a discussion of these determinants for the title compound would be purely speculative.

Plasma Protein Binding

No data is currently available on the plasma protein binding of this compound.

In Vivo Pharmacokinetics (Animal Models)

There is no published data on the in vivo pharmacokinetics of this compound in any animal models.

Bioavailability and Systemic Exposure

Information regarding the bioavailability and systemic exposure of this compound following administration in preclinical species is not available.

Tissue Distribution, including Central Nervous System Penetration

Studies detailing the tissue distribution of this compound, and specifically its penetration of the blood-brain barrier, have not been reported.

Computational Chemistry and Molecular Modeling

Molecular Docking of 3-(3-Fluoro-2-methoxyphenyl)piperidine to Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Binding Mode Prediction and Ligand-Protein Interactions

While specific molecular docking studies for this compound are not extensively available in the public domain, its structural similarity to known ligands for various receptors, such as certain G-protein coupled receptors (GPCRs) or ion channels, makes it a candidate for such investigations.

A hypothetical docking study of this compound into a target protein, for instance, a dopamine (B1211576) or serotonin (B10506) receptor, would likely reveal key interactions driving its binding. The protonated piperidine (B6355638) nitrogen would be expected to form a crucial salt bridge with an acidic residue, such as aspartate or glutamate, in the binding pocket. The substituted phenyl ring would likely engage in hydrophobic and aromatic interactions with nonpolar residues. The fluorine and methoxy (B1213986) groups could further modulate these interactions. The fluorine atom, with its high electronegativity, could participate in hydrogen bonding or halogen bonding with suitable donor or acceptor groups on the protein. researchgate.netnih.gov The methoxy group could act as a hydrogen bond acceptor.

The predicted binding mode would provide a structural hypothesis for the compound's activity, which can then be tested and validated through experimental methods like site-directed mutagenesis and functional assays.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue |

| Ionic Interaction | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Isoleucine, Valine |

| Aromatic (π-π) Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrogen Bonding | Fluorine Atom | Serine, Threonine, Asparagine, Glutamine |

| Hydrogen Bonding | Methoxy Oxygen | Serine, Threonine, Asparagine, Glutamine |

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given a library of compounds, virtual screening using the this compound scaffold could be employed to identify other potentially active molecules. researchgate.netsciengpub.ir By using the predicted binding mode of the parent compound as a template, researchers can screen for molecules that share similar pharmacophoric features – the essential spatial arrangement of functional groups responsible for biological activity. This approach can accelerate the discovery of novel ligands with improved potency, selectivity, or pharmacokinetic properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. For this compound, MD simulations can offer valuable insights into its conformational preferences and how these dynamics influence its interaction with a biological target.

Ligand Dynamics and Protein Flexibility

The conformational landscape of fluorinated piperidines has been a subject of interest in computational chemistry. nih.govd-nb.inforesearchgate.net The position of the fluorine atom on the piperidine ring can significantly influence its conformational equilibrium, particularly the preference for axial versus equatorial substitution. This preference is governed by a complex interplay of steric and electronic effects, including hyperconjugation and electrostatic interactions. researchgate.netnih.gov

An MD simulation of this compound, both in solution and within a protein binding site, would reveal the accessible conformations and the energetic barriers between them. Understanding the ligand's intrinsic dynamics is crucial, as the bioactive conformation—the conformation the ligand adopts when bound to its target—may not be the lowest energy conformation in solution.

Furthermore, MD simulations can illuminate the flexibility of the protein target upon ligand binding. The binding of this compound could induce conformational changes in the protein, which may be essential for its function. Analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and side chains can quantify these changes and identify key flexible regions involved in ligand recognition and binding.

Thermodynamics of Binding

The thermodynamics of ligand binding, encompassing changes in enthalpy (ΔH) and entropy (ΔS), provides a complete picture of the driving forces behind molecular recognition. rsc.orgnih.govnih.govblopig.com While direct experimental determination of these parameters can be challenging, computational methods like free energy perturbation (FEP) and thermodynamic integration (TI), often employed in conjunction with MD simulations, can provide estimates.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. rsc.orgbookpi.orgresearchgate.net

For this compound, DFT calculations can provide a wealth of information. The calculated molecular geometry can be compared with experimental data if available, providing a benchmark for the accuracy of the computational method. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. This information is particularly valuable for understanding how the molecule might interact with its biological target and for predicting its metabolic fate.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Related to the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations.

Electronic Structure and Reactivity Descriptors

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of complex organic molecules like this compound. researchgate.netnih.gov These analyses provide insights into the molecule's behavior in chemical and biological systems. Key reactivity descriptors derived from the electronic structure include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The electronic properties of this compound are significantly influenced by its substituents. The fluorine atom on the phenyl ring acts as a potent electron-withdrawing group via induction, while the methoxy group exhibits a dual role: electron-withdrawing through induction and electron-donating through resonance. The interplay of these effects, combined with the electron-rich piperidine nitrogen, creates a complex and specific electron distribution across the molecule.

The HOMO is typically localized around the areas of highest electron density, which are likely to be the piperidine nitrogen and the methoxy-substituted phenyl ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is concentrated on electron-deficient regions, indicating likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which is vital for understanding non-covalent interactions in biological systems.

Table 1: Illustrative Computational Reactivity Descriptors

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 1.1 eV | Energy released upon adding an electron. |

| Ionization Potential | 6.4 eV | Energy required to remove an electron. |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar fluorinated and methoxy-substituted phenylpiperidine structures and are not experimental results.

Protonation States and pKa Prediction relevant to Biological Activity

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic properties. The protonation state at physiological pH (around 7.4) dictates solubility, membrane permeability, and the ability to form ionic interactions with biological targets. Computational pKa prediction models are therefore essential tools in drug design.

The introduction of fluorine atoms onto a piperidine ring is a known strategy to modulate the basicity of the nitrogen atom. scientificupdate.com The electron-withdrawing nature of fluorine generally decreases the pKa, making the nitrogen less basic. researchgate.net However, the stereochemical orientation of the fluorine atom relative to the nitrogen has a profound and nuanced effect. researchgate.net In the protonated state, an axial C-F bond can engage in a stabilizing dipole-dipole interaction with the axial N+-H bond, which can lead to a higher relative pKa compared to its equatorial counterpart. scientificupdate.com While the fluorine in this compound is on the phenyl ring and not directly on the piperidine, its electronic influence, transmitted through the sigma framework, can still subtly modulate the piperidine nitrogen's basicity. Computational studies on analogous fluorinated piperidines have shown that common software can have limitations in accurately predicting these fine differences in pKa between stereoisomers. researchgate.net

Table 2: Predicted pKa Values for Piperidine and Related Structures

| Compound | Predicted pKa (Illustrative) | Key Structural Feature | Influence on Basicity |

| Piperidine | ~11.2 | Unsubstituted ring | Reference basicity |

| 3-Fluoropiperidine (Equatorial F) | ~9.8 | Equatorial electron-withdrawing group | Decreased basicity |

| 3-Fluoropiperidine (Axial F) | ~10.2 | Axial electron-withdrawing group | Decreased basicity, but less so than equatorial due to potential dipole stabilization scientificupdate.com |

| This compound | ~10.5 | Phenyl ring with F and OMe substituents | Electronic effects from the substituted phenyl ring modulate the nitrogen's basicity |

Note: The pKa values are illustrative and intended to demonstrate the relative effects of substitution based on principles from cited literature.

De Novo Design and Scaffold Hopping Based on this compound

The this compound structure represents a valuable scaffold for further drug discovery efforts using advanced computational techniques like de novo design and scaffold hopping. nih.gov These strategies aim to generate novel chemical entities with preserved or improved biological activity and better drug-like properties. uniroma1.it

De novo design involves constructing novel molecules, often atom-by-atom or fragment-by-fragment, within the constraints of a biological target's binding site. nih.govnih.gov Starting with the this compound scaffold, de novo algorithms can explore alternative decorations on the piperidine and phenyl rings or build entirely new molecular architectures that mimic the key pharmacophoric features of the original compound. The essential features to be conserved would likely include the spatial position of the basic nitrogen and the orientation of the substituted aromatic ring, which are critical for target interaction.

Scaffold hopping is a computational strategy used to identify isofunctional molecules with structurally diverse core frameworks. uniroma1.it The goal is to replace the central molecular scaffold (e.g., the phenylpiperidine core) with a different one while retaining the essential side chains and their 3D orientation. nih.govuniroma1.it This approach is valuable for navigating around existing patents, improving synthetic accessibility, or optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.it For the this compound scaffold, hopping strategies could involve replacing the piperidine ring with other heterocycles or replacing the entire phenylpiperidine core with a bioisosteric equivalent that maintains the crucial vectoral arrangement of functional groups.

Table 3: Examples of Scaffold Hopping Concepts

| Strategy | Original Scaffold | Potential New Scaffold | Rationale |

| Heterocycle Replacement | 3-Arylpiperidine | 3-Arylpyrrolidine (B122466) | Modifies ring size and flexibility while maintaining a basic nitrogen and aryl group. |

| Ring Opening | Phenylpiperidine | N-benzyl-3-aminopropanol | Acyclic analog that can adopt conformations mimicking the original ring structure. |

| Topology-Based Hopping | 3-Phenylpiperidine (B1330008) | 4-Benzyl-1,2,3,6-tetrahydropyridine | Alters the substitution pattern and core structure while preserving the relative orientation of key features. namiki-s.co.jp |

| Bioisosteric Replacement | 3-Phenylpiperidine | 2-Phenylmorpholine | Replaces a carbon with a heteroatom (oxygen) to alter properties like solubility and hydrogen bonding potential. |

Advanced Analytical Techniques in Research and Development

High-Resolution Mass Spectrometry for Structural Characterization of Analogues and Metabolites

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural characterization of 3-(3-Fluoro-2-methoxyphenyl)piperidine, its synthetic analogues, and its metabolites. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, often with sub-part-per-million (ppm) mass accuracy. oup.comresearchgate.net This precision allows for the unambiguous determination of elemental compositions for the parent molecule and its fragments, which is crucial for confirming the identity of newly synthesized analogues and identifying unknown metabolites.

In the study of drug metabolism, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful tool for identifying the biotransformation products of parent compounds in complex biological matrices like plasma, urine, and hepatocytes. diva-portal.orgnih.gov For fluorinated compounds like this compound, common metabolic pathways include N-dealkylation, hydroxylation of the piperidine (B6355638) ring or aromatic ring, and glucuronidation. oup.com HRMS can effectively identify these modifications by detecting the characteristic mass shifts they produce. For instance, hydroxylation results in an increase of 15.9949 Da, while glucuronidation adds 176.0321 Da to the mass of the parent molecule. The high resolving power of these instruments is essential to differentiate between isobaric interferences from the biological matrix and the metabolites of interest. researchgate.net

Data-dependent acquisition strategies are often employed, where the instrument automatically selects precursor ions that exceed a certain intensity threshold for fragmentation (MS/MS). diva-portal.org The resulting fragmentation patterns provide valuable structural information, helping to pinpoint the site of metabolic modification. For example, fragmentation of a hydroxylated metabolite can reveal whether the modification occurred on the piperidine ring or the phenyl ring based on the masses of the resulting fragment ions. Advanced data processing software can then be used to mine the large datasets generated by LC-HRMS experiments to identify potential metabolites based on predicted biotransformations and their characteristic mass spectral signatures. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical elucidation of organic molecules like this compound. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, confirming the basic connectivity of the structure.

For stereochemical analysis, two-dimensional (2D) NMR techniques and the analysis of coupling constants are critical. The piperidine ring can exist in different conformations, most commonly a chair conformation. The orientation of substituents on the piperidine ring (axial or equatorial) can be determined by analyzing the coupling constants (³J) between adjacent protons in the ¹H NMR spectrum. niscpr.res.in For fluorinated piperidines, the coupling between fluorine (¹⁹F) and protons (¹H) provides crucial stereochemical information. The magnitude of the ³J(¹⁹F, ¹H) coupling constant is dependent on the dihedral angle between the fluorine and proton, allowing for the determination of their relative orientation. nih.gov

Furthermore, advanced NMR techniques can be employed for the enantiomeric analysis of chiral fluorinated compounds. The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. rsc.org Computational investigations can complement experimental NMR data to provide a deeper understanding of the conformational behavior of fluorinated piperidines, revealing the interplay of electrostatic interactions, hyperconjugation, and steric factors that influence their preferred conformations. nih.govresearchgate.net

NMR spectroscopy is also a powerful tool for assessing the purity of research samples. The presence of impurities can be detected by the appearance of extra signals in the NMR spectrum. By integrating the signals of the main compound and the impurities, a quantitative assessment of the purity can be obtained, provided the structures of the impurities are known or can be inferred.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule at the atomic level. nih.gov For compounds like this compound, obtaining a single crystal X-ray structure can unambiguously confirm its molecular structure, including the relative stereochemistry of all chiral centers and the preferred conformation of the piperidine ring. nih.govnih.gov

In drug discovery, a particularly powerful application of X-ray crystallography is the determination of the co-crystal structure of a ligand bound to its biological target, such as a receptor or an enzyme. nih.govresearchgate.net This provides a detailed picture of the binding mode of the inhibitor, revealing the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are responsible for its affinity and selectivity. nih.govacs.org

For piperidine-based inhibitors, X-ray crystallography can reveal how the piperidine ring and its substituents orient themselves within the binding pocket of the target protein. nih.govresearchgate.net This structural information is invaluable for structure-based drug design, allowing medicinal chemists to rationally design new analogues with improved potency and selectivity by optimizing the interactions with the target. For example, if a crystal structure shows that the fluoro-methoxyphenyl group of this compound is situated in a hydrophobic pocket, modifications can be made to this group to enhance these hydrophobic interactions. Similarly, if a hydrogen bond is observed between the piperidine nitrogen and an amino acid residue in the protein, this interaction can be maintained or strengthened in subsequent designs.

Chromatographic Methods for Purity and Identity Confirmation in Research Samples (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to assess the purity and confirm the identity of research samples of this compound.

HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. nih.gov For purity assessment, a sample of the compound is injected into the HPLC system, and the resulting chromatogram shows a peak for the main compound and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. researchgate.net Method development in HPLC involves optimizing parameters such as the column (e.g., C18), mobile phase composition, flow rate, and detector wavelength to achieve good separation of the main compound from any potential impurities.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ajrconline.org This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in the GC column, and the separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each component. The retention time in the GC provides one level of identification, while the mass spectrum, which shows the molecular ion and a characteristic fragmentation pattern, provides a highly specific fingerprint for the compound. mmu.ac.uk This allows for the confident confirmation of the identity of the synthesized this compound and the identification of any volatile impurities.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and are extensively used in pharmaceutical research. saspublishers.comijarnd.com These techniques provide comprehensive information by coupling the separation of individual components with their structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, LC-tandem Mass Spectrometry (LC-MS/MS), are the most widely used hyphenated techniques in drug discovery and development. saspublishers.comresearchgate.netnih.govijper.org As discussed in section 7.1, LC-MS is instrumental in metabolite identification. It is also a primary tool for impurity profiling, where it can be used to detect, identify, and quantify impurities in drug substances and products, even at very low levels. ajrconline.orgijfmr.comijsdr.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another classic hyphenated technique that is invaluable for the analysis of volatile and semi-volatile compounds. ajrconline.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy combines the separation capabilities of HPLC with the powerful structure elucidation ability of NMR. ijfmr.com By physically coupling an HPLC instrument to an NMR spectrometer, it is possible to obtain NMR spectra of individual components as they elute from the chromatography column. This is particularly useful for the unambiguous identification of unknown impurities or metabolites without the need for their isolation. ijsdr.org

These hyphenated techniques provide a wealth of information from a single analysis, accelerating the process of drug discovery and development by enabling the rapid and accurate characterization of complex chemical mixtures.

Patent Landscape and Intellectual Property Considerations Research Perspective

Analysis of Patents Covering Piperidine (B6355638) Derivatives in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in a vast array of approved drugs and clinical candidates, leading to a dense and complex patent landscape. An analysis of patents covering piperidine derivatives reveals their significance across numerous therapeutic areas, with a particular emphasis on central nervous system (CNS) disorders.

Patents for piperidine derivatives frequently claim compounds with activity as antipsychotics, antidepressants, anxiolytics, and treatments for neurodegenerative diseases. For instance, many patents describe phenylpiperidine and phenylpiperazine derivatives as serotonin (B10506) reuptake inhibitors, useful in treating affective disorders like depression and anxiety. google.com The versatility of the piperidine ring allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological properties and the generation of novel, patentable compounds.

A review of the patent literature indicates that piperidine derivatives are often claimed with broad Markush structures, encompassing a multitude of potential substituents. This strategy aims to secure a wide scope of protection around a core chemical scaffold. However, as the field matures, patents are increasingly focused on more narrowly defined chemical spaces, often centered on specific substitution patterns that confer improved efficacy, selectivity, or pharmacokinetic properties.

The following interactive table provides a summary of representative therapeutic applications of patented piperidine derivatives:

| Therapeutic Area | Target/Mechanism of Action | Example Compound Classes |

| Psychiatry | Serotonin Reuptake Inhibition | Phenylpiperazine derivatives |

| Dopamine (B1211576) Receptor Antagonism | Substituted (S)-phenylpiperidines | |

| Neurology | Neuroprotective Agents | Acetobenzylamide piperazine (B1678402) derivatives |

| Treatment of Stroke | Phenylpiperidine compounds | |

| Pain Management | Opioid Receptor Agonism | Phenylpiperidine derivatives |

| Allergy | Histamine (B1213489) H1-receptor Blockade | Substituted piperidines |

This table is for illustrative purposes and does not represent an exhaustive list.

Novelty and Inventive Step Assessment for 3-(3-Fluoro-2-methoxyphenyl)piperidine and Analogues

The patentability of a novel compound like this compound hinges on two key criteria: novelty and inventive step (or non-obviousness).

Novelty: A compound is considered novel if it has not been previously disclosed to the public in any form, including in patents, scientific literature, or public presentations. A thorough prior art search is essential to determine the novelty of this compound. While a comprehensive search for this specific compound is beyond the scope of this article, an analysis of the existing patent landscape for structurally related compounds can provide valuable insights.

Patents for substituted phenylpiperidines are numerous. For example, patents exist for various fluorophenyl)piperidine and (methoxyphenyl)piperidine derivatives. However, the specific combination of a 3-fluoro and a 2-methoxy substituent on the phenyl ring attached to the 3-position of the piperidine ring may not be explicitly disclosed. The novelty would depend on whether this exact substitution pattern has been previously described. A Chinese patent application, CN114539130A, discloses a range of phenylpiperidine compounds for treating cranial nerve injury, including structures with fluoro and methoxy (B1213986) substitutions, although not in the specific arrangement of the subject compound. google.com

Inventive Step: Even if a compound is novel, it must also involve an inventive step, meaning it would not have been obvious to a person skilled in the art at the time of the invention. For this compound, an argument for inventive step could be built around unexpected therapeutic properties or a surprising improvement in a known property compared to structurally similar compounds.

For instance, the combination of the 3-fluoro and 2-methoxy groups might lead to an unexpectedly favorable pharmacological profile, such as enhanced selectivity for a particular receptor subtype, improved metabolic stability, or a unique mechanism of action. The presence of a fluorine atom can influence a molecule's pKa, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties. The methoxy group can also significantly impact biological activity through its electronic and steric effects. If it can be demonstrated that this specific substitution pattern results in a non-obvious and advantageous effect, a strong case for inventive step can be made.

The following table outlines potential arguments for the novelty and inventive step of this compound:

| Patentability Criterion | Potential Arguments for this compound |

| Novelty | - The specific combination of 3-fluoro and 2-methoxy substituents on a 3-phenylpiperidine (B1330008) core may not be explicitly disclosed in the prior art. |

| - A comprehensive search of chemical databases and patent literature is required for a definitive conclusion. | |

| Inventive Step | - The compound may exhibit unexpected and superior therapeutic efficacy for a specific indication compared to known analogues. |

| - The specific substitution pattern could lead to an improved safety profile, such as reduced off-target effects. | |

| - The compound might possess surprisingly advantageous pharmacokinetic properties (e.g., improved oral bioavailability, longer half-life). | |

| - The synthesis of this specific isomer may present non-obvious challenges that were overcome by a novel synthetic route. |

Strategic Considerations for Protecting Synthetic Routes and Preclinical Applications

Beyond patenting the compound itself (a composition of matter patent), a comprehensive IP strategy for this compound should include the protection of its synthetic routes and preclinical applications.

Protecting Synthetic Routes: A novel and efficient synthetic route to a target molecule can be a valuable piece of intellectual property. A patent on a synthetic method can provide a competitive advantage even if the final compound is already known (though in this case, the compound is assumed to be novel).

Strategic considerations for protecting the synthesis of this compound include:

Novel Intermediates: If the synthetic pathway involves novel chemical intermediates, these can be independently patented.

Process Claims: The specific steps, reagents, catalysts, and reaction conditions of a novel synthesis can be claimed in a process patent. This can be particularly valuable if the process offers significant advantages such as higher yield, improved purity, lower cost, or is more environmentally friendly. For example, a new synthetic route for 3-amino-piperidine compounds has been the subject of a patent application, highlighting the value of protecting key intermediates. google.com

Stereoselective Synthesis: If the compound has chiral centers and the synthesis is stereoselective, the specific method for obtaining a particular enantiomer or diastereomer can be a strong basis for a patent.

Protecting Preclinical Applications: The discovery of a new therapeutic use for a compound is also patentable. As preclinical research on this compound progresses, new and unexpected biological activities may be discovered.

Strategies for protecting preclinical applications include:

Method of Use Patents: If the compound is found to be effective in a preclinical model of a specific disease, a method of use patent can be filed to cover the treatment of that disease with the compound. This is a common strategy in the pharmaceutical industry to broaden the intellectual property portfolio around a drug candidate.

Biomarker Patents: If a specific biomarker is identified that predicts or monitors the response to treatment with the compound, this discovery can also be patented.

Data Exclusivity: While not a patent, regulatory data exclusivity provides a period of protection for the preclinical and clinical trial data submitted to regulatory agencies. This can prevent generic competitors from relying on the innovator's data to gain marketing approval for a certain period.

The following interactive table summarizes key strategic considerations for IP protection:

| IP Protection Strategy | Application to this compound |

| Composition of Matter Patent | - Claim the specific chemical structure of the compound. |

| - Claim pharmaceutically acceptable salts, solvates, and polymorphs. | |

| - Include a Markush structure to cover closely related analogues. | |

| Process Patent | - Claim a novel and non-obvious synthetic route. |

| - Claim novel intermediates used in the synthesis. | |

| - Protect specific reagents, catalysts, and reaction conditions. | |

| Method of Use Patent | - Claim the use of the compound for treating specific diseases based on preclinical data. |

| - Pursue patents for new indications discovered during further research. | |

| Data Protection | - Leverage regulatory data exclusivity to protect preclinical and clinical trial data. |

Future Research Directions and Potential Applications in Drug Discovery

Exploration of Additional Biological Targets for the Compound

While the initial biological profile of 3-(3-Fluoro-2-methoxyphenyl)piperidine may be established, its structural elements suggest the potential for interaction with a wider range of biological targets. The piperidine (B6355638) ring is a versatile scaffold known to interact with various target classes. clinmedkaz.orgclinmedkaz.org Future research should employ a combination of computational and experimental approaches to uncover novel pharmacology.